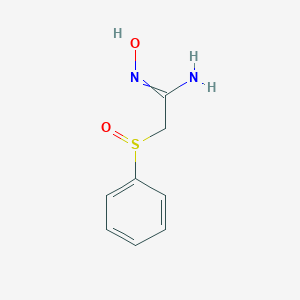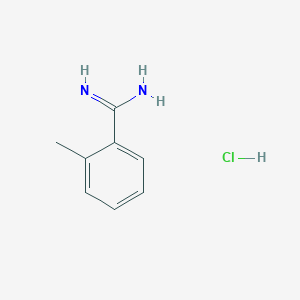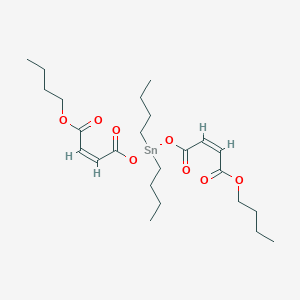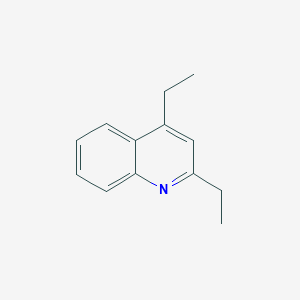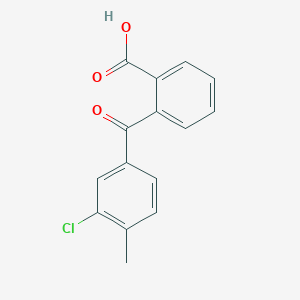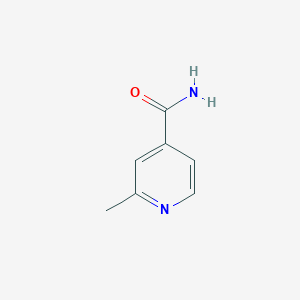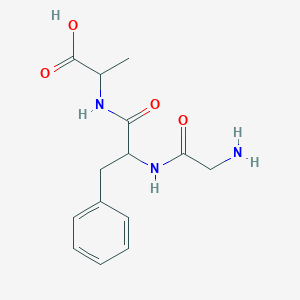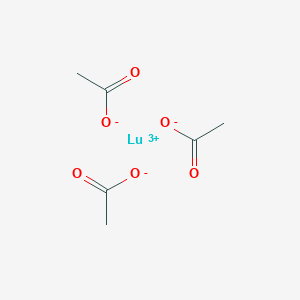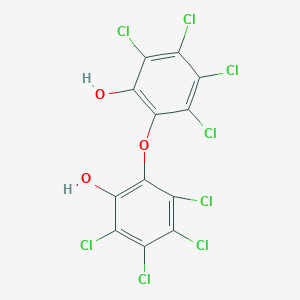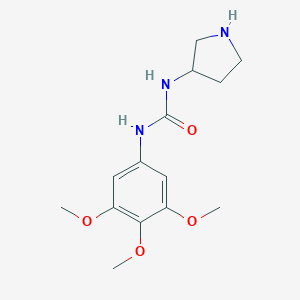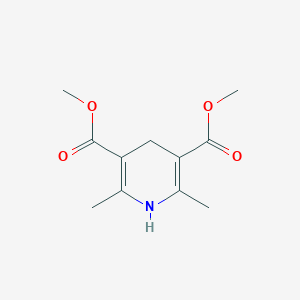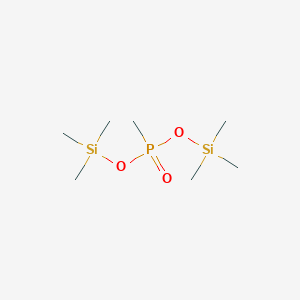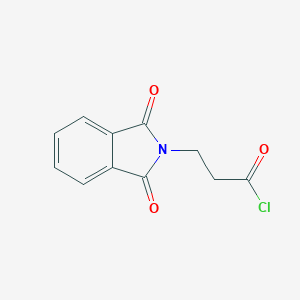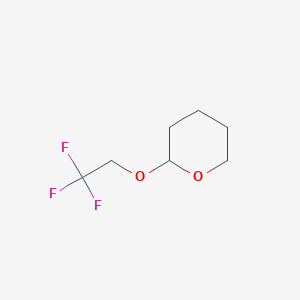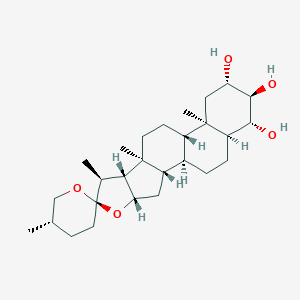
Diotigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diotigenin is a natural steroid compound that is found in various plants, such as Fenugreek, Trigonella foenum-graecum, and Smilax china. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of Diotigenin is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. For example, Diotigenin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Biochemische Und Physiologische Effekte
Diotigenin has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of glucose and insulin in the blood, which may be beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diotigenin in lab experiments is that it is a natural compound, which may be safer than synthetic compounds. Additionally, Diotigenin is readily available from natural sources, such as Fenugreek seeds. One limitation of using Diotigenin in lab experiments is that it may be difficult to obtain pure samples of the compound, which may affect the accuracy of the results.
Zukünftige Richtungen
There are many potential future directions for research on Diotigenin. One area of interest is its potential as an anti-cancer agent. Studies have shown that Diotigenin can inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Diotigenin has been shown to reduce inflammation in various animal models, and further research is needed to determine its effectiveness in humans. Finally, Diotigenin may have potential as a treatment for diabetes, as it has been shown to improve glucose metabolism in animal models. Further research is needed to determine its effectiveness in humans.
Conclusion
Diotigenin is a natural steroid compound that has been studied extensively for its potential therapeutic properties. It can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. Diotigenin has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and its mechanism of action is related to its ability to modulate various cellular signaling pathways. While there are advantages and limitations to using Diotigenin in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
Diotigenin can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. The most common method of extraction is from Fenugreek seeds, where Diotigenin is present in high concentrations. Chemical synthesis involves the use of chemical reactions to produce Diotigenin from simpler compounds. Microbial transformation involves the use of microorganisms to convert one compound into another.
Wissenschaftliche Forschungsanwendungen
Diotigenin has been the subject of many scientific studies due to its potential therapeutic properties. Some of the areas of research include anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that Diotigenin can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
Eigenschaften
CAS-Nummer |
17114-30-6 |
|---|---|
Produktname |
Diotigenin |
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16+,17-,18+,19-,20-,21-,22-,23+,24+,25-,26+,27+/m0/s1 |
InChI-Schlüssel |
LLBKWFWTEWVDKM-FZOSFLJOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H]([C@@H]6O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



